6-Hydroxy-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

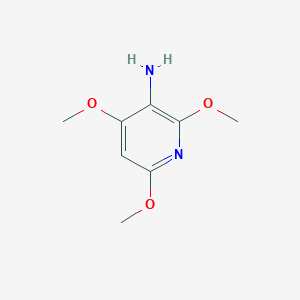

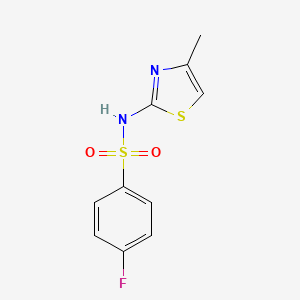

6-Hydroxy-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one, also known as XTT, is a yellow-colored dye that is used extensively in scientific research. It is a member of the xanthene family of dyes and is often used as an indicator in various biochemical assays.

Applications De Recherche Scientifique

Xanthones from Microfungi

A study by Healy et al. (2004) investigated chemical compounds from a microfungus, Xylaria sp., revealing new natural products related to the xanthen-3-one class. These compounds were inactive in various biological assays, indicating a potential for further exploration in other areas of research.

Electrophilic Reactivity Analysis

Ferreira et al. (2012) link to paper conducted a theoretical study on electrophilic reactivity in xanthen-3-one derivatives. Their findings provide insights into the molecular electrophilicity of these compounds, which could have implications in chemical synthesis and material science.

Synthesis of Fluorophores

Bacci et al. (2005) link to paper developed an efficient two-step synthesis method for 9-aryl-6-hydroxy-3H-xanthen-3-one fluorophores. This method offers a new approach for synthesizing xanthenone-based fluorophores, which are valuable in various scientific applications, such as imaging and diagnostics.

Antibacterial Activity

Retnosari et al. (2021) link to paper synthesized xanthen-3-one derivatives and evaluated their antibacterial activity. They found that certain derivatives have significant antibacterial properties, suggesting potential applications in developing new antimicrobial agents.

Corrosion Inhibition

Arrousse et al. (2021) link to paper explored the use of xanthen-3-one derivatives as corrosion inhibitors for mild steel. This research indicates the potential of these compounds in industrial applications, particularly in protecting metals against corrosion.

Cancer Research

Sittisombut et al. (2006) link to paper synthesized benzopyranoxanthone derivatives of xanthen-3-one and evaluated their cytotoxic activity against cancer cell lines. This study contributes to the ongoing research in cancer therapeutics, highlighting the potential use of xanthen-3-one derivatives in developing anticancer drugs.

Propriétés

IUPAC Name |

6-hydroxy-9-(4-methoxy-2-methylphenyl)xanthen-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O4/c1-12-9-15(24-2)5-8-16(12)21-17-6-3-13(22)10-19(17)25-20-11-14(23)4-7-18(20)21/h3-11,22H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQWKLCFUMLLGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-6-(2-(dimethylamino)ethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2390019.png)

![2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2390021.png)

![6-Chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2390022.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-5-carboxamide](/img/structure/B2390024.png)